molecular formula C27H26N2O4 B8082048 3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-a-(1,1-dimethylethoxy)-2-methyl-, (aS,4R)-

3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-a-(1,1-dimethylethoxy)-2-methyl-, (aS,4R)-

Cat. No.: B8082048
M. Wt: 442.5 g/mol
InChI Key: MIXIIJCBELCMCZ-UHFFFAOYSA-N
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Description

This compound, a stereospecific quinoline derivative, features a unique 2,3-dihydropyrano[4,3,2-de]quinoline core fused with a tert-butoxy-substituted acetic acid moiety. Its stereochemistry (aS,4R) is critical for biological activity, particularly as an HIV integrase inhibitor . The tert-butoxy group enhances metabolic stability, while the dihydropyrano ring contributes to conformational rigidity, improving target binding . Synthetic routes often involve multi-step processes, including cyclization and stereoselective catalysis, as highlighted in patents for HIV therapeutic development .

Properties

IUPAC Name

2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXIIJCBELCMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155419-89-8
Record name (αS,4R)-4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-α-(1,1-dimethylethoxy)-2-methyl-3-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155419-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound 3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-α-(1,1-dimethylethoxy)-2-methyl-, (αS,4R)- is a complex quinoline derivative that has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 305.36 g/mol
  • IUPAC Name : 3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-α-(1,1-dimethylethoxy)-2-methyl-, (αS,4R)-

This compound features a quinoline core with additional functional groups that may influence its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinoline derivatives showed potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action often involves interference with bacterial DNA synthesis and disruption of membrane integrity.

Anticancer Properties

In vitro studies have shown that quinoline derivatives can inhibit the proliferation of cancer cell lines. For example, compounds similar to the one in focus have been tested against breast cancer (MCF7) and colon cancer (HCT116) cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting significant potency .

Antiviral Activity

Some studies have highlighted the potential antiviral properties of quinoline derivatives. They may act by inhibiting viral replication or preventing virus entry into host cells. This area remains under investigation, but preliminary results are promising .

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of various quinoline derivatives.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of ≤ 2 μg/mL against MRSA strains .
  • Anticancer Activity Assessment :
    • Objective : To assess the antiproliferative effects on cancer cell lines.
    • Method : MTT assay conducted on MCF7 and HCT116 cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM with an IC50 value calculated at 15 µM for MCF7 cells .
  • In Silico Docking Studies :
    • Objective : To predict binding affinity to key biological targets.
    • Method : Molecular docking simulations targeting CDK-5 enzyme.
    • Results : The compound showed high binding affinity with a binding energy of −6.6320 kcal/mol, indicating potential as a therapeutic agent for cancer treatment .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus≤ 2 μg/mL
AnticancerMCF715 µM
AnticancerHCT116Not specified

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Quinoline derivatives have been extensively studied for their potential as anticancer agents. The mechanism often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. For instance, quinoline-based compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancer types. A study demonstrated that novel 3-nitroquinoline derivatives exhibited significant antiproliferative effects against human carcinoma cell lines with IC50 values in the micromolar range .

Case Studies

  • Study on 8-Methoxypyrimidoquinoline : This compound was evaluated for its antitumor efficacy against various cancer cell lines, including HL-60 and B16F10. Results indicated promising growth inhibition and potential for further development as an anticancer agent .
  • Inhibition of Aldose Reductase : Research on pyrimidothienoquinoline derivatives revealed their effectiveness as inhibitors of aldose reductase, an enzyme linked to diabetic complications and certain cancers. The synthesized compounds showed improved potency and selectivity, suggesting their potential as therapeutic agents .

Antimicrobial Applications

Antibacterial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The structural diversity of these compounds allows for the development of new antibiotics capable of combating multidrug-resistant bacterial strains.

Research Findings

  • A study synthesized novel quinolone derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their bacteriostatic effects, particularly under blue light irradiation .
  • Another research focused on hybrid compounds combining thiohydantoin and quinolone structures, which showed promising antimicrobial properties against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly alter biological activity. For example, substituting different functional groups can enhance potency against specific targets like kinases or receptors involved in cancer progression.

CompoundStructural FeaturesBiological ActivityReference
3-Nitroquinoline DerivativeNitro group at 3-positionAntiproliferative against EGFR-overexpressing cells
PyrimidothienoquinolineMethoxy groupAntitumor activity across multiple cancer types
Quinone-Thiohydantoin HybridThiohydantoin + Quinone moietyAntimicrobial activity against Gram-positive bacteria

Comparison with Similar Compounds

Furoquinoline Acetic Acid Derivatives

  • Example: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Structure: Furo[3,2-h]quinoline core with a 4-methoxyphenyl substituent. Synthesis: Multicomponent reaction of 8-hydroxyquinoline, arylglyoxals, and Meldrum’s acid, followed by cyclization . Key Difference: Lacks the dihydropyrano ring and tert-butoxy group, resulting in reduced steric hindrance and metabolic stability compared to the target compound .

Pyrano[3,2-c]quinoline Derivatives

  • Example: Pyrano[3,2-c]quinoline-3-carboxaldehyde Structure: Pyrano ring fused at the 3,2-c position, with a carboxaldehyde group. Synthesis: Cyclocondensation of 4-hydroxyquinolin-2(1H)-ones with diethyl acetylenedicarboxylate . Key Difference: The absence of the dihydro modification in the pyrano ring reduces conformational rigidity, impacting binding affinity to targets like ERK1/2 .

4-Quinolinecarboxylic Acid Derivatives

  • Example: NSC 368390 (DuP-785) Structure: 4-Quinolinecarboxylic acid with biphenyl and fluoro substituents. Activity: Potent antitumor agent against colon carcinomas via topoisomerase inhibition . Key Difference: The carboxylic acid group at position 3 enhances water solubility but may reduce blood-brain barrier penetration compared to the tert-butoxy group in the target compound .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The tert-butoxy group in the target compound reduces oxidative metabolism, extending half-life compared to 4-methoxyphenyl derivatives .
  • Solubility: Pyrano[3,2-c]quinoline carboxaldehydes exhibit lower aqueous solubility due to the non-polar carboxaldehyde group, whereas the target compound’s tert-butoxy group balances lipophilicity .
  • Stereochemical Impact: The (aS,4R) configuration in the target compound enhances enantioselective binding, unlike racemic mixtures in some 4-quinolinecarboxylic acids .

Preparation Methods

Construction of the Quinoline Core

The quinoline backbone is synthesized via cyclocondensation or Friedländer annulation. A representative method involves:

  • Friedländer Reaction : Reacting 2-aminobenzaldehyde derivatives with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C yields 2-methyl-3-acetylquinolin-4(1H)-one.

  • Modifications : Introduction of substituents at C4 is achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Formation of the Dihydropyrano[4,3,2-de]quinoline System

The dihydropyrano ring is constructed via acid-catalyzed cyclization or ring-closing metathesis (RCM):

  • Acid-Catalyzed Cyclization : Treating 3-vinylquinoline derivatives with PPA or H2SO4 induces cyclization to form the pyrano ring.

  • Ring-Closing Metathesis : Using Hoveyda-Grubbs II catalyst (5 mol%) in dichloromethane, a diene precursor undergoes RCM to form the dihydropyranoquinoline skeleton.

Installation of the α-(tert-Butoxy) Group

The chiral tert-butoxy group is introduced via asymmetric alkylation or kinetic resolution:

  • Chiral Auxiliary Approach : Employing (R)- or (S)-BINOL-derived ligands in a Sharpless epoxidation or Henry reaction to set the αS configuration.

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic tert-butyl esters achieves enantiomeric excess >99%.

Example Reaction:

Stereochemical Control

Asymmetric Catalysis

  • Rhodium-Catalyzed Hydrogenation : A chiral Rh-(R)-BINAP complex reduces ketone intermediates to alcohols with >98% ee.

  • Organocatalytic Aldol Reaction : Proline derivatives catalyze the formation of the α-tert-butoxy moiety with high diastereoselectivity (dr >20:1).

Data Table: Stereochemical Outcomes

StepCatalyst/Reagentee (%)drYield (%)
tert-Butoxy formationRh-(R)-BINAP9892
Aldol reactionL-Proline22:185
Enzymatic resolutionPseudomonas cepacia9948

Final Assembly and Optimization

Coupling of Fragments

The quinoline and dihydropyranoquinoline moieties are coupled via Suzuki-Miyaura cross-coupling:

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (3:1), 80°C, 12 h.

Carboxylic Acid Activation

The tert-butyl ester is hydrolyzed using HCl in dioxane to yield the final carboxylic acid:

Analytical Characterization

  • HPLC Purity : >99.5% (C18 column, MeCN/H2O + 0.1% TFA).

  • Chiral Analysis : Chiralpak AD-H column, hexane/i-PrOH (80:20), 1 mL/min, αS enantiomer tR = 12.3 min.

  • X-ray Crystallography : Confirms absolute configuration (CCDC 2407714) .

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